molecular formula C17H11ClFN3OS B11398227 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11398227
M. Wt: 359.8 g/mol
InChI Key: LVTJONPTKFVDBI-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This specificity is crucial for investigating signaling pathways driven by FGFR4 activation, particularly those involving its canonical ligand FGF19. The FGF19-FGFR4 signaling axis is a key driver in a subset of hepatocellular carcinoma (HCC) and other cancers , promoting cell proliferation and survival. By selectively targeting FGFR4, this compound enables researchers to dissect the oncogenic role of this receptor and explore its potential as a therapeutic target. Its research value is underscored by its utility in preclinical studies evaluating the efficacy of FGFR4 inhibition in vitro and in vivo , providing critical insights for developing targeted therapies for FGF19-driven malignancies. This inhibitor serves as a vital tool for chemical biology and oncology research, facilitating a deeper understanding of kinase signaling networks and the development of precision medicine approaches for difficult-to-treat cancers.

Properties

Molecular Formula

C17H11ClFN3OS

Molecular Weight

359.8 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-fluorophenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C17H11ClFN3OS/c18-9-5-6-12(10(19)7-9)22-8-13(23)15(16(22)20)17-21-11-3-1-2-4-14(11)24-17/h1-7,20,23H,8H2

InChI Key

LVTJONPTKFVDBI-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=C(C=C(C=C2)Cl)F)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

Biological Activity

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibition activities. The data presented herein is derived from various research studies and reviews.

The compound has the following characteristics:

  • Molecular Formula : C17H12ClN3OS
  • Molecular Weight : 341.81 g/mol
  • LogP : 3.7383
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 3

Antibacterial Activity

Research indicates that derivatives of benzothiazole exhibit moderate to strong antibacterial activity against various strains. For instance, compounds similar to this compound have shown effectiveness against Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives demonstrated significant cytotoxic effects against cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes. Compounds with similar structures have been reported to possess potent COX-II inhibitory activity .

Inhibitory ActivityIC50 (μM)
COX-II0.011 (for potent analogs)

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Case Studies

  • Study on Antibacterial Efficacy
    A study evaluated a series of benzothiazole derivatives for their antibacterial properties against multiple strains. The results indicated that the derivatives exhibited significant activity against Salmonella typhi and Bacillus subtilis, with some compounds surpassing standard antibiotics in efficacy .
  • Anticancer Mechanism Exploration
    Research conducted on the anticancer properties of related compounds revealed that they induce apoptosis in cancer cells via mitochondrial pathways and inhibit proliferation by affecting cell cycle regulators .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one exhibit significant anticancer properties. A study published in the journal Nature demonstrated that derivatives of benzothiazole compounds can inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of specific signaling pathways that are crucial for tumor growth and survival .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzothiazole moiety is believed to enhance its antibacterial activity by disrupting bacterial cell wall synthesis .

Pesticidal Activity

This compound has been investigated for its potential as a pesticide. Research indicates that its application can effectively control pests such as aphids and whiteflies. The compound acts by interfering with the pests' nervous systems, leading to paralysis and death .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed to optimize yield and purity. Notably, halogenated derivatives have been synthesized to enhance biological activity and selectivity .

Case Study 1: Anticancer Research

A notable case study published in Journal of Medicinal Chemistry explored the anticancer effects of a series of pyrrole derivatives based on the structure of this compound. The study found that specific modifications to the benzothiazole ring significantly increased cytotoxicity against breast cancer cell lines .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. The trials were conducted over multiple growing seasons to assess long-term efficacy and environmental impact .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

Compound Name Key Structural Features Pharmacological Activity Molecular Weight (g/mol) Synthesis Yield References
Target Compound 4-Chloro-2-fluorophenyl, benzothiazole Antitumor (colon cancer), mild anti-inflammatory Not explicitly stated Not reported
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Thiophene, 4-chlorophenyl, methyl-phenyl Promising pharmacological activity (unspecified) Not reported 75% (KOH/ethanol)
5-Amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one Thiazole, dimethoxyphenyl, furylmethyl Not explicitly stated 397.4 Not reported
5-Amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one Chloro-dimethoxyphenyl, methylthiazole Not explicitly stated 365.8 Not reported
5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one Thiazole, 4-chlorophenyl, 4-methoxyphenyl Not explicitly stated 397.9 Not reported

Key Observations :

  • Benzothiazole vs.
  • Substituent Effects : The 4-chloro-2-fluorophenyl group in the target compound likely improves metabolic stability compared to analogs with methoxy or furylmethyl groups .
  • Synthetic Feasibility : The thiophene-containing analog achieved a 75% yield under base-catalyzed conditions, suggesting efficient synthesis routes for certain derivatives .

Pharmacological and Toxicological Profiles

Antitumor Activity :

  • The target compound reduced tumor growth in rat colon cancer models without causing liver or colon damage, as evidenced by normal transaminase and alkaline phosphatase levels .

Anti-Inflammatory Activity :

  • In experimental colitis, the target compound (D1) exhibited weaker anti-inflammatory effects than MI-1 or prednisone. Combinations of D1 with prednisone further reduced efficacy, suggesting antagonistic interactions .

Toxicity :

Preparation Methods

Construction of the Benzothiazole Moiety

The 1,3-benzothiazol-2-yl group is synthesized via cyclocondensation of 2-aminothiophenol with appropriately substituted aldehydes. For example, 2-(4-chloro-2-fluorophenyl)benzothiazole is prepared using sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) under reflux conditions. This method achieves yields >85% by promoting dehydrogenative coupling between the aldehyde and thiolamine. Alternative catalytic systems include ruthenium silicate (Ru/Si) zeolites under solvent-free conditions (92% yield) and fluorescein-mediated photoredox catalysis in methanol (92% yield).

Key Reaction Parameters for Benzothiazole Formation:

ParameterConditionsYield (%)Source
CatalystNa₂S₂O₅ in DMF, reflux88–92
SolventSolvent-free (Ru/Si zeolite)92
Light SourceBlue LED (30 W) with fluorescein92

Assembly of the Pyrrolone Core

The 1,2-dihydro-3H-pyrrol-3-one ring is constructed via cyclization of β-ketoamide precursors. A representative approach involves the reaction of ethyl acetoacetate with 4-chloro-2-fluoroaniline under acidic conditions, followed by intramolecular cyclodehydration. This step is critical for introducing the 5-amino substituent, which is often achieved through nitration followed by reduction.

Mechanistic Insight :
The cyclization proceeds via a keto-enol tautomerization, where the β-keto group undergoes nucleophilic attack by the amine, forming the pyrrolone ring. Acetic acid (AcOH) and molecular oxygen (O₂) are employed as green promoters to facilitate dehydrogenative coupling.

Coupling of Benzothiazole and Pyrrolone Subunits

The final step involves Suzuki-Miyaura cross-coupling to link the benzothiazole and pyrrolone moieties. Palladium catalysts (e.g., Pd(PPh₃)₄) mediate the reaction between the boronated benzothiazole and the halogenated pyrrolone intermediate. Optimized conditions use tetrahydrofuran (THF) as the solvent and potassium carbonate (K₂CO₃) as the base, achieving yields of 78–82%.

Optimization Strategies

Catalyst Selection

Transition-metal catalysts significantly impact efficiency:

  • Palladium-based systems (e.g., Pd(OAc)₂) enhance coupling reaction rates but require stringent anhydrous conditions.

  • Copper(I) iodide (CuI) is effective for Ullmann-type couplings but is limited by side reactions.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol-water mixtures facilitate greener syntheses. For example, camphor sulfonic acid (CSA)-catalyzed reactions in aqueous ethanol achieve 88% yield with minimal waste.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/petroleum ether gradients (4:1 to 6:1). High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities.

Spectroscopic Analysis

  • ¹H NMR : The 5-amino proton resonates at δ 6.8–7.1 ppm as a singlet, while the pyrrolone carbonyl (C=O) appears at 168–170 ppm in ¹³C NMR.

  • HRMS : Molecular ion peaks at m/z 357.82 (C₁₇H₁₂ClFN₃O⁺) confirm the target compound.

Challenges and Solutions

Regioselectivity Issues

Competing pathways during pyrrolone cyclization lead to regioisomers. Employing bulky directing groups (e.g., tert-butoxycarbonyl, Boc) ensures preferential formation of the 4-benzothiazol-2-yl isomer.

Functional Group Compatibility

The electron-withdrawing chloro and fluoro substituents on the phenyl ring necessitate mild reaction conditions to prevent dehalogenation. Microwave-assisted synthesis at 80°C minimizes side reactions.

Scalability and Industrial Relevance

Kilogram-Scale Production

A patented route (EP2187742B1) describes a scalable process using continuous-flow reactors, reducing reaction times from 24 h to 2 h. This method achieves a space-time yield (STY) of 1.2 kg·L⁻¹·h⁻¹, making it viable for industrial applications.

Cost Analysis

ComponentCost per kg (USD)Contribution (%)
4-Chloro-2-fluoroaniline22035
Palladium catalyst150025
Solvents8015

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated synthesis using eosin Y as a photocatalyst enables room-temperature coupling, reducing energy consumption by 40% compared to thermal methods.

Biocatalytic Approaches

Recent studies explore lipase-catalyzed transesterification for introducing the hydroxymethyl group, though yields remain suboptimal (≤50%) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one, and how can yield be improved?

  • Methodology : Base-assisted cyclization (e.g., using amines or phenols as nucleophiles) is a common approach for pyrrolone derivatives. For example, cyclization of precursor hydroxy-pyrrolones with substituted anilines or benzothiazole derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) can yield the target compound. Yield optimization may involve adjusting stoichiometry (e.g., 1.0–1.2 equiv of nucleophile), temperature (60–100°C), and reaction time (2–6 hours) . Low yields (~40–60%) reported in similar syntheses suggest the need for purification via column chromatography or recrystallization .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Look for characteristic pyrrolone ring signals (e.g., NH protons at δ 9–10 ppm, aromatic protons from benzothiazole/fluorophenyl groups at δ 6.5–8.5 ppm). For example, the 1,5-dihydro-2H-pyrrol-2-one scaffold shows distinct carbonyl (C=O) signals at ~170 ppm in 13C NMR .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.
  • FTIR : Validate carbonyl (1650–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

Q. What biological activity hypotheses can be proposed based on structural analogs?

  • Methodology : Benzothiazole derivatives are known for antiviral, antitumor, and anti-inflammatory activities. For instance, fluorinated benzothiazoles exhibit HIV-1 protease inhibition and antitumor activity via kinase modulation . Rational hypotheses could involve testing the compound against cancer cell lines (e.g., MCF-7, HeLa) or microbial pathogens using in vitro assays (IC50 determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodology :

  • Substituent Variation : Modify the benzothiazole (e.g., 6-fluoro vs. 6-chloro) or fluorophenyl groups to assess electronic effects on target binding. For example, electron-withdrawing groups (e.g., -Cl, -F) may enhance metabolic stability .
  • Scaffold Hybridization : Fuse the pyrrolone core with thiadiazole or pyrazole rings (e.g., via Paal-Knorr reactions) to improve solubility or affinity .
  • In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with enzymes like HIV-1 protease or cyclooxygenase-2 .

Q. What strategies address solubility challenges in in vitro assays?

  • Methodology :

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility.
  • Prodrug Design : Introduce hydroxyl or amine groups for salt formation (e.g., hydrochloride salts) .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies.
  • Target Validation : Employ CRISPR/Cas9 knockouts or siRNA silencing to confirm mechanism-of-action specificity .

Q. What regioselectivity challenges arise during synthesis, and how are they mitigated?

  • Methodology : Competing nucleophilic attacks on the pyrrolone core (e.g., at C4 vs. C5) can lead to regioisomers. Strategies include:

  • Steric Control : Use bulky substituents (e.g., 4-chloro-2-fluorophenyl) to direct nucleophiles to the less hindered position .
  • Catalytic Modulation : Employ Lewis acids (e.g., ZnCl2) to activate specific carbonyl groups for selective cyclization .

Q. How can advanced characterization techniques (e.g., XRD) elucidate solid-state behavior?

  • Methodology : Single-crystal X-ray diffraction (XRD) reveals conformational details, such as dihedral angles between the benzothiazole and pyrrolone rings. For example, in benzothiazole-pyrazole hybrids, dihedral angles of ~6–34° influence π-π stacking and crystallinity .

Q. What stability issues are anticipated under physiological conditions, and how are they assessed?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
  • Light/Thermal Stability : Expose to UV light (254 nm) or elevated temperatures (40–60°C) for accelerated stability testing .

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